molecular formula C18H16O4 B13737823 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione CAS No. 1678-17-7

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione

Cat. No.: B13737823
CAS No.: 1678-17-7
M. Wt: 296.3 g/mol
InChI Key: LNAFUYNMMGWAEX-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione is an organic compound known for its unique structure and properties It consists of a pentanetrione backbone with methoxyphenyl and phenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione typically involves the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents like ethanol and catalysts such as sodium hydroxide. The mixture is heated under reflux to facilitate the reaction, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its effects are mediated through binding to active sites or altering the conformation of target proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-1,4-dihydro-5-phenyl-1H-imidazole: Shares the methoxyphenyl group but has a different core structure.

    1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole: Contains the methoxyphenyl group and a triazole ring.

    4-Methoxyamphetamine: A compound with a methoxyphenyl group but different pharmacological properties.

Uniqueness: 1-(4-Methoxyphenyl)-5-phenyl-1,3,5-pentanetrione is unique due to its pentanetrione backbone, which imparts distinct chemical reactivity and potential applications. Its combination of functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industry.

Properties

CAS No.

1678-17-7

Molecular Formula

C18H16O4

Molecular Weight

296.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-phenylpentane-1,3,5-trione

InChI

InChI=1S/C18H16O4/c1-22-16-9-7-14(8-10-16)18(21)12-15(19)11-17(20)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3

InChI Key

LNAFUYNMMGWAEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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